molecular formula C23H28N2O11S B589058 Bumetanide Glucuronide CAS No. 102623-14-3

Bumetanide Glucuronide

Número de catálogo: B589058
Número CAS: 102623-14-3
Peso molecular: 540.54
Clave InChI: MXEVQINQQGRZRQ-RZUKHUMYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

Bumetanide primarily targets the sodium-potassium-chloride (Na-K-Cl) cotransporters , specifically the isoforms NKCC1 and NKCC2 . NKCC1 is expressed in both the central nervous system (CNS) and systemic organs, while NKCC2 is kidney-specific . These cotransporters play a crucial role in regulating the balance of water and electrolytes in the body .

Mode of Action

Bumetanide functions by inhibiting the Na-K-Cl cotransporters . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This interference with renal cAMP and/or inhibition of the sodium-potassium ATPase pump leads to increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium .

Biochemical Pathways

The action of Bumetanide affects several biochemical pathways. It has been suggested that it impacts GABAergic transmission, circadian entrainment, and morphine addiction pathways . By inhibiting NKCC1, Bumetanide decreases intracellular chloride levels, promoting GABAergic receptor-mediated hyperpolarization . This could potentially ameliorate disease conditions associated with GABAergic-mediated depolarization .

Pharmacokinetics

Bumetanide is characterized by a biexponential pharmacokinetic profile with a rapid initial disposition phase followed by a slower elimination phase . It is rapidly absorbed via intramuscular and oral routes, with peak plasma concentrations achieved within 0.34 to 0.76 hours after dosing . The drug is rapidly eliminated from the body, with half-lives ranging from 24 to 99 minutes . Approximately 70% of a parenteral dose and 60% of an oral dose are excreted as intact drug in urine taken 0-24 hours after administration .

Result of Action

The primary result of Bumetanide’s action is diuresis , or increased urine production . This is due to the increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium . It is used to treat edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome .

Action Environment

The efficacy and stability of Bumetanide can be influenced by various environmental factors. For instance, patients with renal insufficiency excrete only 11% of the dose as Bumetanide, compared to 51% in healthy subjects . This indicates that renal function significantly impacts the drug’s action. Furthermore, the drug’s action can also be influenced by other systemic conditions and the presence of other medications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bumetanide Glucuronide involves the glucuronidation of Bumetanide. This process typically occurs in the liver, where Bumetanide is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase . The reaction conditions generally include the presence of UDP-glucuronic acid as a cofactor and the enzyme UDP-glucuronosyltransferase.

Industrial Production Methods: Industrial production of this compound may involve the use of recombinant enzymes or liver microsomes to facilitate the glucuronidation process. The reaction is carried out in a controlled environment to ensure the efficient conversion of Bumetanide to its glucuronide conjugate .

Actividad Biológica

Bumetanide glucuronide is a significant metabolite of the loop diuretic bumetanide, which is primarily used for its diuretic properties in treating conditions such as heart failure and edema. Understanding the biological activity of this compound is crucial due to its implications in pharmacodynamics, therapeutic efficacy, and potential side effects.

Overview of Bumetanide

Bumetanide is a potent loop diuretic that inhibits the sodium-potassium-chloride co-transporter (NKCC2) in the renal tubules, leading to increased excretion of sodium, chloride, and water. It has a higher bioavailability (approximately 80%) compared to other diuretics like furosemide, making it a preferred choice in certain clinical scenarios .

Metabolism and Formation of this compound

Bumetanide undergoes extensive hepatic and renal metabolism, primarily through glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) plays a pivotal role in this process, with UGT1A9 being the predominant isoform involved in the formation of this compound . This metabolite is excreted in urine and is crucial for determining the pharmacokinetic profile of bumetanide.

Biological Activity

Pharmacodynamics : this compound retains some biological activity that can influence various physiological processes:

  • Diuretic Effect : Although bumetanide is primarily responsible for diuresis, its glucuronidated form may contribute to renal effects by modulating the activity of renal transporters .
  • Neuropharmacological Effects : Research indicates that bumetanide can affect GABAergic signaling by decreasing intracellular chloride concentrations in neurons. This mechanism may be beneficial in treating conditions like neonatal seizures and autism spectrum disorders (ASD) where GABAergic dysfunction is implicated .

Case Studies and Clinical Research

  • Bumetanide in Autism Spectrum Disorder (ASD) : A study involving 56 children with ASD demonstrated that treatment with bumetanide resulted in a significant reduction in global symptom severity after 90 days. The study noted mild hypokalemia as a common side effect due to its diuretic action . The proposed mechanism involves enhanced GABAergic inhibition, suggesting that this compound may play a role in this therapeutic effect.
  • Renal Function and Drug Interactions : A study assessed the impact of renal function on bumetanide metabolism, revealing that patients with renal impairment showed altered pharmacokinetics due to reduced glucuronidation capacity. This highlights the importance of monitoring this compound levels in patients with compromised renal function to avoid toxicity .

Table 1: Pharmacokinetic Properties of Bumetanide and this compound

ParameterBumetanideThis compound
Bioavailability~80%N/A
Peak Plasma Concentration1-2 hours post-doseN/A
Elimination Half-Life0.5-1 hourN/A
Primary MetaboliteThis compoundActive metabolite

Table 2: Clinical Outcomes from Bumetanide Treatment in ASD

Study ReferenceSample SizeTreatment DurationKey Findings
Lemonnier et al. (2017)5690 daysSignificant reduction in ASD symptoms; mild hypokalemia reported

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-(butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O11S/c1-2-3-9-25-14-10-12(11-15(37(24,32)33)19(14)34-13-7-5-4-6-8-13)22(31)36-23-18(28)16(26)17(27)20(35-23)21(29)30/h4-8,10-11,16-18,20,23,25-28H,2-3,9H2,1H3,(H,29,30)(H2,24,32,33)/t16-,17-,18+,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEVQINQQGRZRQ-RZUKHUMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747236
Record name 1-O-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102623-14-3
Record name 1-O-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of transporters in the formation of bumetanide glucuronide?

A: this compound is formed through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes located within the endoplasmic reticulum (ER) of cells [, ]. Since UGT enzymes reside within the ER lumen, bumetanide needs to be transported across the ER membrane for glucuronidation to occur.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.